5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole CAS number
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole CAS number
An In-depth Technical Guide to 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole CAS Number: 180729-93-5
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole, a key building block in the field of organic electronics. Identified by its CAS Number 180729-93-5, this heterocyclic compound is instrumental in the synthesis of high-performance conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document details its physicochemical properties, provides a validated synthesis protocol, discusses essential characterization techniques, and explores its functional role in advanced materials. The guide is intended for researchers, materials scientists, and professionals in drug development seeking to leverage the unique electronic properties of bithiazole-based systems.
Introduction: The Strategic Importance of Bithiazole Scaffolds
The 2,2'-bithiazole unit is a compelling electron-deficient scaffold for the construction of organic semiconducting materials.[1] Its inherent electronic properties, derived from the imine (C=N) nitrogen atoms, allow for precise tuning of the frontier molecular orbital energy levels (HOMO/LUMO) in the resulting conjugated systems. This is a critical design parameter for efficient charge injection and transport in electronic devices.
The subject of this guide, 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole, is a strategically functionalized derivative. The two bromine atoms at the 5 and 5' positions serve as versatile synthetic handles, enabling facile polymerization and cross-coupling reactions, such as Stille and Suzuki couplings, to extend the π-conjugated backbone.[2] Concurrently, the two hexyl chains at the 4 and 4' positions impart excellent solubility in common organic solvents.[3][4] This solubility is not a trivial feature; it is a crucial prerequisite for solution-based processing and fabrication of large-area, low-cost organic electronic devices. The specific placement of these alkyl chains also helps to influence the intermolecular packing and morphology of the final polymer films, which directly impacts charge carrier mobility.[4]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning.
| Property | Value | Source |
| CAS Number | 180729-93-5 | [5][6][7] |
| Molecular Formula | C₁₈H₂₆Br₂N₂S₂ | [7][8] |
| Molecular Weight | 494.35 g/mol | [7][8] |
| IUPAC Name | 5,5'-dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole | [7] |
| Appearance | Typically a yellow liquid or solid | [3] |
| Purity | >95% (as commonly supplied) | [8] |
| Synonyms | 2,2'-Bithiazole, 5,5'-dibromo-4,4'-dihexyl- | [7] |
Synthesis and Purification Workflow
The synthesis of 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole is typically achieved through the bromination of a dihexyl-bithiazole precursor. The workflow involves the initial synthesis of the core bithiazole structure followed by functionalization.
Caption: Synthetic workflow for 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole.
Detailed Experimental Protocol: Synthesis
Causality: This two-step protocol is designed for efficiency and control. The first step builds the core heterocyclic scaffold, and the second step introduces the bromine atoms at the electronically active 5 and 5' positions using a mild brominating agent, N-Bromosuccinimide (NBS), to prevent over-bromination or degradation of the thiazole rings.
Step 1: Synthesis of 4,4'-dihexyl-2,2'-bithiazole
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To a stirred solution of 2-bromo-octanal (2.2 equivalents) in ethanol, add dithiooxamide (1.0 equivalent).
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Redissolve the crude residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4,4'-dihexyl-2,2'-bithiazole, which can be used in the next step without further purification or after purification by column chromatography.
Step 2: Bromination to 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole
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Dissolve the 4,4'-dihexyl-2,2'-bithiazole (1.0 equivalent) in N,N-Dimethylformamide (DMF).
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (NBS) (2.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction should be protected from light to minimize side reactions.
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Pour the reaction mixture into water and extract with ethyl acetate or hexane.
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Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
Protocol: Purification
Trustworthiness: The self-validating nature of this protocol lies in the characterization of the final product. The purity must be confirmed by ¹H NMR and mass spectrometry to ensure the absence of mono-brominated or starting material impurities, which would be detrimental to achieving high molecular weight polymers in subsequent polymerization steps.
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Prepare a silica gel column using a hexane/ethyl acetate solvent system as the eluent.
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Load the crude product onto the column.
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Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., starting from 100% hexane).
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Collect fractions and monitor by TLC to isolate the desired product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole as a pure compound.
Characterization and Quality Control
To ensure the structural integrity and electronic properties of the synthesized molecule, a suite of analytical techniques is employed.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural verification and purity assessment. | Resonances corresponding to the aliphatic hexyl chains and the absence of protons at the 5,5' positions of the thiazole rings. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Signals for all 18 unique carbon atoms in the structure. |
| Mass Spec. | Confirmation of molecular weight and formula. | A molecular ion peak corresponding to the exact mass of C₁₈H₂₆Br₂N₂S₂ (494.35 g/mol ), showing the characteristic isotopic pattern for two bromine atoms. |
| UV-Vis | Probes the electronic transitions and optical bandgap. | An absorption maximum (λₘₐₓ) in the UV region, characteristic of the π-π* transition of the bithiazole core. |
| Cyclic Voltammetry | Determines HOMO/LUMO energy levels. | Reversible or quasi-reversible reduction/oxidation peaks from which the electrochemical bandgap can be calculated. |
Core Applications in Organic Electronics
The primary utility of 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole is as a monomer for the synthesis of donor-acceptor (D-A) conjugated copolymers.[9] In these architectures, the electron-deficient bithiazole unit acts as the acceptor ('A'), while it is copolymerized with an electron-rich 'donor' monomer. This D-A strategy is a cornerstone of modern organic semiconductor design, as it effectively lowers the polymer's bandgap, enabling broader absorption of the solar spectrum in OPVs and facilitating charge transport in OFETs.[10]
Caption: Role as a monomer in Stille cross-coupling polymerization.
The dibromo functionality is critical for this process, allowing for sequential C-C bond formation with organostannane or boronic ester-functionalized comonomers under palladium catalysis. The resulting polymers often exhibit strong intermolecular interactions and high charge carrier mobilities, making them suitable for high-performance electronic devices.[9]
Handling, Storage, and Safety
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Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. This compound may be sensitive to light and air over long periods. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
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Safety: While specific toxicity data is not widely available, heterocyclic compounds and organobromides should be handled with care. Assume the compound is harmful if ingested or absorbed through the skin. Consult the Safety Data Sheet (SDS) from the supplier for detailed information.
Conclusion
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole is a high-value, specialized chemical intermediate whose design reflects a sophisticated understanding of materials chemistry. The combination of a π-deficient aromatic core, solubilizing alkyl chains, and reactive bromine handles makes it an indispensable building block for the next generation of organic semiconductors. Its successful application in synthesizing advanced polymers for OFETs and OPVs underscores the importance of precise molecular design in the field of organic electronics.
References
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